molecular formula C15H14F2O B2486048 2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether CAS No. 477846-63-2

2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether

Cat. No.: B2486048
CAS No.: 477846-63-2
M. Wt: 248.273
InChI Key: OUBQHDCAGIVXTI-UHFFFAOYSA-N
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Description

2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with fluorine atoms attached to the 2-position of one phenyl ring and the 3-position of the propyl ether chain. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . The coupling reaction is carried out at room temperature, yielding the desired biphenyl compound in moderate to good yields .

Chemical Reactions Analysis

2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be compared with other similar compounds, such as:

The unique structure of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether, with its specific substitution pattern, distinguishes it from these similar compounds and provides it with unique properties and applications.

Properties

IUPAC Name

2-fluoro-4-(3-fluoropropoxy)-1-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2O/c16-9-4-10-18-13-7-8-14(15(17)11-13)12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBQHDCAGIVXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OCCCF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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